4-Methyl-3-propoxybenzoic acid

Physicochemical characterization Lipophilicity Solubility prediction

4-Methyl-3-propoxybenzoic acid (CAS 1249339-96-5) is the only benzoic acid derivative with the precise 4-methyl-3-propoxy substitution pattern delivering balanced LogP (2.48) for membrane permeability, documented MCF7 antiproliferative activity, and a validated one-step Vilsmeier synthesis. Unlike regioisomers (CAS 93351-65-6, 2100-31-4), substituting alternatives without revalidation introduces variability in yields, PK, and SAR. Procure at ≥97% purity; store sealed, dry, 2-8°C.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 1249339-96-5
Cat. No. B3093804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-propoxybenzoic acid
CAS1249339-96-5
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)C(=O)O)C
InChIInChI=1S/C11H14O3/c1-3-6-14-10-7-9(11(12)13)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,12,13)
InChIKeyGVTXVFUAXUEAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-propoxybenzoic acid (CAS 1249339-96-5): A Structurally Differentiated Benzoic Acid Building Block for Synthesis and Bioactivity Screening


4-Methyl-3-propoxybenzoic acid (CAS 1249339-96-5) is a di-substituted benzoic acid derivative featuring a methyl group at the 4-position and a propoxy group at the 3-position on the aromatic ring (C₁₁H₁₄O₃, MW 194.23 g/mol) . It serves as a molecular building block in organic synthesis and has been evaluated for antiproliferative activity in human cancer cell lines, most notably in MCF7 breast cancer cells [1]. The compound is commercially available at research-grade purity (≥97%) from multiple vendors, with defined storage conditions (sealed in dry, 2-8°C) to ensure long-term stability .

Why Generic Substitution of 4-Methyl-3-propoxybenzoic acid (CAS 1249339-96-5) with In-Class Analogs Introduces Experimental Variability


Within the alkoxybenzoic acid class, even minor structural modifications produce quantifiable changes in physicochemical properties, biological activity, and synthetic utility that directly impact experimental reproducibility. The target compound's specific substitution pattern (4-methyl, 3-propoxy) yields distinct values for pKa (affecting solubility and reactivity), LogP (governing membrane permeability), and biological potency that cannot be replicated by regioisomers such as 3-Methyl-4-propoxybenzoic acid (CAS 93351-65-6), 2-Propoxybenzoic acid (CAS 2100-31-4), or the mono-substituted analog 4-Propoxybenzoic acid (CAS 5438-19-7) [1]. Substituting any of these alternatives without experimental revalidation will introduce uncontrolled variability in reaction yields, pharmacokinetic parameters, and structure-activity relationships (SAR) interpretation . The evidence below quantifies the precise magnitude of these differences.

Quantitative Differentiation Guide: 4-Methyl-3-propoxybenzoic acid (CAS 1249339-96-5) vs. Closest Analogs


Physicochemical Divergence: Solubility and LogP Differentiation from the Des-Methyl Analog

The presence of a 4-methyl substituent in 4-Methyl-3-propoxybenzoic acid (C₁₁H₁₄O₃, MW 194.23) increases lipophilicity relative to the des-methyl analog 4-Propoxybenzoic acid (C₁₀H₁₂O₃, MW 180.20). This is reflected in calculated LogP values: 2.48 for the target compound versus 3.10 for the analog (XlogP) and 2.17 (AlogP) [1]. While both compounds are predicted to have high human intestinal absorption (75.7% oral bioavailability for the analog), the 0.62 unit LogP reduction in the target compound suggests altered membrane permeability and differential organic solvent solubility profiles that affect chromatographic behavior and extraction efficiency during synthesis workup [1].

Physicochemical characterization Lipophilicity Solubility prediction

Regioisomeric Biological Divergence: Distinct Activity Profile vs. 3-Methyl-4-propoxybenzoic Acid

The regioisomer 3-Methyl-4-propoxybenzoic acid (CAS 93351-65-6) shares the identical molecular formula (C₁₁H₁₄O₃, MW 194.23) with the target compound but exhibits a fundamentally different biological activity profile due to the swapped positions of the methyl and propoxy substituents . While the target compound has documented antiproliferative activity in human MCF7 breast cancer cells [1], the regioisomer is primarily described as a synthetic intermediate with no published quantitative bioactivity data against this cell line . This demonstrates that simple isomeric substitution—changing a 4-methyl/3-propoxy pattern to 3-methyl/4-propoxy—completely alters the compound's utility for biological screening applications.

Antiproliferative activity Cancer cell lines Structure-activity relationship

Functional Group Position Drives Potency Divergence: Comparison with 2-Propoxybenzoic Acid's Platelet Activity

The ortho-substituted regioisomer 2-Propoxybenzoic acid (CAS 2100-31-4) exhibits a well-characterized and potent inhibitory effect on collagen-induced aggregation of human platelets, a property attributed to its structural relationship to salicylic acid derivatives . In comparative studies, the potency ranking for platelet aggregation inhibition was aspirin > 2-propoxybenzoic acid > 2,3-diacetoxybenzoic acid > 2,6-diacetoxybenzoic acid, establishing 2-propoxybenzoic acid as the second-most potent inhibitor in this series [1]. In contrast, 4-Methyl-3-propoxybenzoic acid has no documented antiplatelet activity; its reported bioactivity centers on antiproliferative effects against MCF7 breast cancer cells [2]. This represents a complete functional divergence based solely on the position of the propoxy substituent on the aromatic ring.

Anti-platelet activity Salicylic acid derivatives Positional isomerism

Synthetic Yield Optimization: Quantitative Protocol for One-Step Synthesis Under Vilsmeier Conditions

A high-yielding, one-step synthesis protocol for 4-Methyl-3-propoxybenzoic acid has been established using adapted Vilsmeier conditions, achieving quantitative yield of the title compound [1]. The product was fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, as well as IR and Raman spectroscopy, providing a comprehensive spectral fingerprint for quality control and structural confirmation [2]. This represents a significant advantage over traditional multi-step esterification-hydrolysis sequences that often require intermediate purification and result in cumulative yield losses. The availability of this validated protocol reduces synthetic development time for researchers requiring this specific substitution pattern.

Synthetic methodology Vilsmeier reaction Yield optimization

Structural Differentiation from Extended Chain Analogs: Molecular Weight and Rotatable Bond Count

When compared to 4-Methyl-3-(3-methoxypropoxy)benzoic acid (CAS 895240-71-8), the target compound possesses a simpler and more lipophilically balanced alkoxy substituent. The analog incorporates a 3-methoxypropoxy chain (C₁₂H₁₆O₄, MW 224.25) versus the propoxy group (C₁₁H₁₄O₃, MW 194.23) in the target compound—a difference of 30.02 g/mol and one additional oxygen atom . This results in a calculated LogP reduction from 2.48 (target) to 2.11 (analog) due to the oxygen-rich ether chain, despite the analog's larger molecular weight . The target compound's more compact propoxy group offers superior synthetic tractability and fewer rotatable bonds (4 vs. 6), which influences conformational flexibility and solid-state packing behavior.

Structure-property relationships Molecular descriptors Drug-likeness

Optimal Application Scenarios for 4-Methyl-3-propoxybenzoic acid (CAS 1249339-96-5) Based on Differentiated Evidence


SAR Studies Requiring Defined Lipophilicity and Membrane Permeability

This compound is ideal for structure-activity relationship (SAR) investigations where precise control over lipophilicity is required. Its calculated LogP of 2.48 falls within the optimal range (1-3) for membrane permeability while maintaining adequate aqueous solubility, unlike the more lipophilic 4-Propoxybenzoic acid (XlogP 3.10) [1]. This balanced physicochemical profile makes it suitable as a core scaffold for hit-to-lead optimization where incremental LogP adjustments are needed to improve ADME properties without sacrificing target engagement. The availability of validated synthetic protocols [2] further supports its use in generating analog libraries for systematic SAR exploration.

Cancer Cell Line Screening and Antiproliferative Probe Development

Researchers conducting antiproliferative screening in human breast cancer models should prioritize this compound over regioisomeric alternatives due to its documented activity in MCF7 cells via the MTT assay after 72-hour exposure [3]. Substituting the regioisomer 3-Methyl-4-propoxybenzoic acid (CAS 93351-65-6) would introduce a compound lacking validated antiproliferative activity , while the structurally distinct 2-Propoxybenzoic acid exhibits a completely different pharmacological profile centered on platelet aggregation inhibition [4]. The target compound's established activity in MCF7 cells provides a rational starting point for developing novel anticancer probes or validating target engagement hypotheses.

High-Yield Synthesis of 4-Methyl-3-propoxy Substituted Building Blocks

For synthetic chemists requiring multi-gram quantities of this specific substitution pattern, the quantitative one-step synthesis protocol using adapted Vilsmeier conditions [5] offers a clear advantage over alternative routes. This methodology eliminates the yield losses associated with multi-step esterification-hydrolysis sequences and provides fully characterized material (¹H-, ²H-, ¹³C-NMR, IR, Raman) [6] suitable for immediate use in downstream reactions without further purification. Laboratories prioritizing synthetic efficiency and reproducibility should procure this compound directly or utilize this validated protocol rather than attempting to develop de novo synthetic routes for less-studied regioisomers.

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